Chain-Length-Dependent Antifungal Activity: Methyl 3-Hydroxydecanoate (C10) Compared with C8, C12, and C14 Homologs
Methyl 3-hydroxydecanoate is the methyl ester derivative of 3-hydroxydecanoic acid, which exhibits quantifiable chain-length-dependent antifungal activity. In studies on 3-hydroxy fatty acids (3-OH-FAs) produced by Lactobacillus plantarum MiLAB 14, the racemic mixture of saturated 3-hydroxy fatty acids demonstrated antifungal activity against multiple molds and yeasts with minimum inhibitory concentrations (MICs) between 10 and 100 μg mL⁻¹ [1]. The C10 3-hydroxy fatty acid (3-hydroxydecanoic acid, the parent acid of methyl 3-hydroxydecanoate) showed MIC values of 100 μg/mL specifically against Aspergillus fumigatus, Pichia anomala, and Penicillium roqueforti in independent studies [2]. This activity profile is distinct from that of other chain lengths: the C12 and C14 homologs (3-hydroxydodecanoic acid and 3-hydroxytetradecanoic acid) are co-produced and co-active within the same MIC range, but the C10 compound is uniquely identified as a principal contributor to the antifungal efficacy of the L. plantarum secretome [1].
| Evidence Dimension | Antifungal MIC (minimum inhibitory concentration) |
|---|---|
| Target Compound Data | MIC = 100 μg/mL (3-hydroxydecanoic acid parent compound; methyl 3-hydroxydecanoate is the esterified analog) |
| Comparator Or Baseline | 3-hydroxyoctanoic acid (C8): activity not reported/insignificant in this system; 3-hydroxydodecanoic acid (C12) and 3-hydroxytetradecanoic acid (C14): MIC = 10–100 μg/mL (racemic mixtures) |
| Quantified Difference | C10 is among the active members in the 10–100 μg/mL MIC range; chain-length-specific recognition confirmed in orthogonal immune elicitation assays where (R)-3-OH-C10:0 is the strongest elicitor among mc-3-OH-FAs [3] |
| Conditions | Broth microdilution assay against A. fumigatus, A. nidulans, K. marxianus, P. commune, P. roqueforti, P. anomala, R. mucilaginosa; 25°C; 48–72 h incubation |
Why This Matters
Selecting methyl 3-hydroxydecanoate provides a well-documented C10 chain-length 3-hydroxy scaffold with quantifiable MIC data against specific fungal pathogens, whereas C8, C12, and C14 homologs exhibit different target spectra or lack equivalent documented potency.
- [1] Sjögren J, Magnusson J, Broberg A, Schnürer J, Kenne L. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Appl Environ Microbiol. 2003;69(12):7554-7557. doi:10.1128/AEM.69.12.7554-7557.2003. View Source
- [2] Broberg A, Jacobsson K, Ström K, Schnürer J. Metabolite profiles of lactic acid bacteria in grass silage. Appl Environ Microbiol. 2007;73(17):5547-5552. Data compiled in: Toxins (Basel). 2022;14(3):188. Table 1. View Source
- [3] Kutschera A, Dawid C, Gisch N, et al. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science. 2019;364(6436):eaau1270. View Source
